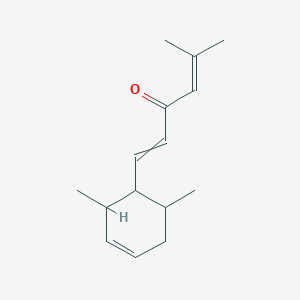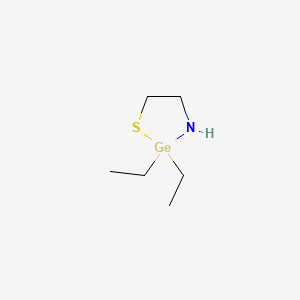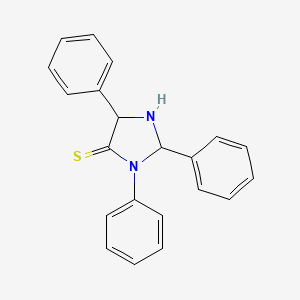
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, nitro groups, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorobenzene and 2,4-dinitronaphthalene. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzene or naphthalene derivatives.
科学的研究の応用
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.
2,4-Dinitrophenol: A compound with nitro groups that shares some reactivity characteristics.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52078-05-4 |
|---|---|
分子式 |
C16H8Cl3N3O6S |
分子量 |
476.7 g/mol |
IUPAC名 |
2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H8Cl3N3O6S/c17-10-5-12(19)15(6-11(10)18)29(27,28)20-16-9-4-2-1-3-8(9)13(21(23)24)7-14(16)22(25)26/h1-7,20H |
InChIキー |
UKVPRWRKKSABAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


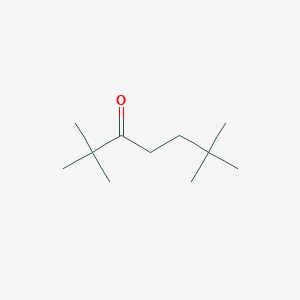
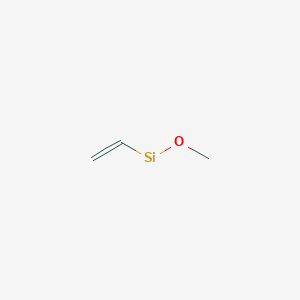




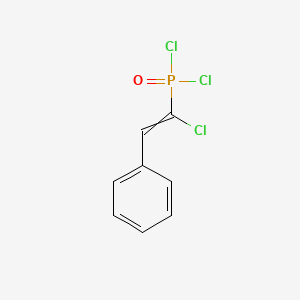

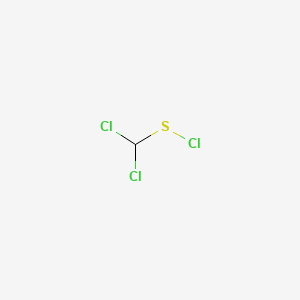
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
